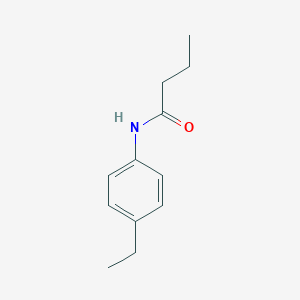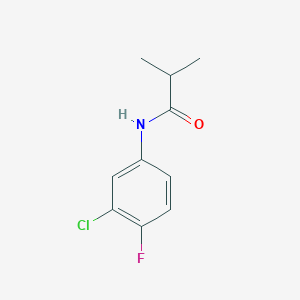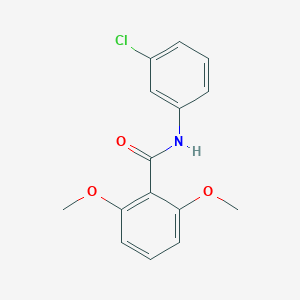
N-(3-chlorophenyl)-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2,6-dimethoxybenzamide, commonly known as 3C-P, is a psychoactive drug that belongs to the phenethylamine class of compounds. It is a potent hallucinogen and has been used in scientific research to study the effects of psychedelics on the brain.
作用機序
The exact mechanism of action of 3C-P is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it binds to the 5-HT2A receptor, which is known to play a key role in the hallucinogenic effects of psychedelics. By activating this receptor, 3C-P alters the activity of neurons in the brain, leading to the characteristic psychedelic effects.
Biochemical and Physiological Effects:
In addition to its effects on perception and mood, 3C-P has been shown to produce a range of biochemical and physiological effects. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It has also been shown to increase the release of certain neurotransmitters in the brain, including dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using 3C-P in scientific research is that it produces a very strong and consistent psychedelic effect, making it a useful tool for studying the neural mechanisms underlying consciousness and perception. However, it also has some limitations. For example, its potency and duration of action can make it difficult to control the dose and timing of administration, which can make it challenging to conduct experiments with precision.
将来の方向性
There are many potential future directions for research on 3C-P. One area of interest is in studying its effects on brain activity using neuroimaging techniques such as functional magnetic resonance imaging (fMRI). Another potential direction is in exploring its therapeutic potential for treating conditions such as depression, anxiety, and post-traumatic stress disorder (PTSD). Finally, further research is needed to better understand the long-term effects of 3C-P on the brain and to assess its safety for human use.
合成法
The synthesis of 3C-P involves the reaction of 3-chlorophenylmagnesium bromide with 2,6-dimethoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain 3C-P in its pure form. This synthesis method is relatively simple and has been used to produce 3C-P in large quantities for scientific research.
科学的研究の応用
3C-P has been used in scientific research to study the effects of psychedelics on the brain. It has been shown to produce intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying consciousness and perception.
特性
分子式 |
C15H14ClNO3 |
|---|---|
分子量 |
291.73 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-7-4-8-13(20-2)14(12)15(18)17-11-6-3-5-10(16)9-11/h3-9H,1-2H3,(H,17,18) |
InChIキー |
HBMTWNAYKHIIOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

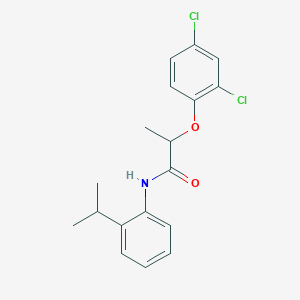



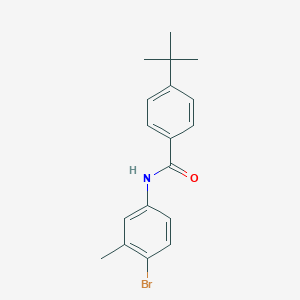

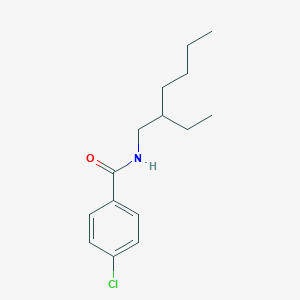
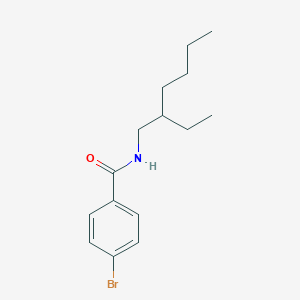
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
